N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a benzamide derivative featuring a pyrimidine-piperidine core and a pyridazine-oxy substituent. The compound’s structure includes a central pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a piperidine moiety. This pyrimidine core is linked via a methylene group to a benzamide scaffold, which is further substituted at the 3-position with a 6-methylpyridazin-3-yloxy group.
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-16-9-10-22(28-27-16)31-19-8-6-7-18(14-19)23(30)24-15-20-25-17(2)13-21(26-20)29-11-4-3-5-12-29/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVLNYPWKGKFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=CC(=N3)N4CCCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, which includes a piperidine ring and a benzamide moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: CHNO
Molecular Weight: 318.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:
- Kinase Inhibition: The compound has shown potential as an inhibitor of various kinases, including c-KIT and PDGFRβ, which are implicated in several cancers. Inhibitory concentrations (IC50 values) for these kinases have been reported in the nanomolar range, demonstrating significant potency .
- Antitumor Activity: In preclinical models, N-(...)-benzamide exhibited substantial antitumor effects in xenograft models, significantly inhibiting tumor growth at doses of 50 and 100 mg/kg .
- Cell Proliferation Modulation: The compound may modulate signaling pathways involved in cell proliferation and survival by inhibiting key enzymes or receptors .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of N-(...)-benzamide as a potential therapeutic agent. Notable findings include:
- In Vitro Studies: Various in vitro assays demonstrated that the compound effectively inhibits cancer cell lines such as SK-MEL-2 and PANC-1, with IC50 values indicating promising anticancer activity .
- In Vivo Efficacy: Animal models treated with N-(...)-benzamide showed reduced tumor size compared to control groups, supporting its potential as an effective cancer therapy .
- Structure-Aactivity Relationship (SAR): Research into the SAR of related compounds highlighted that modifications in the piperidine and pyrimidine components significantly influence biological activity, suggesting avenues for further optimization .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds similar to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. For instance, derivatives of pyrimidine and piperidine have demonstrated promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been utilized to assess the antimicrobial properties, revealing that certain synthesized compounds exhibit significant inhibition zones comparable to established antibiotics .
Anticancer Activity
Compounds with similar structural motifs have been investigated for their anticancer properties. Research indicates that pyrimidine derivatives can inhibit key signaling pathways involved in cancer progression, including the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with various kinases involved in disease processes such as inflammation and cancer. Studies have shown that modifications to the piperidine and pyrimidine moieties can enhance binding affinity to these enzymes, leading to improved therapeutic profiles .
Neurological Disorders
Given its structural characteristics, this compound may have applications in treating neurological disorders. Compounds with similar backbones have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's and Parkinson's diseases .
Anti-inflammatory Applications
The compound's potential as an anti-inflammatory agent is supported by studies indicating that pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation-related symptoms in various animal models. This makes it a candidate for further investigation in inflammatory diseases such as rheumatoid arthritis .
Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound forms stable interactions with active sites of enzymes, which could explain its biological activities. The binding modes indicate favorable interactions with amino acid residues critical for enzyme function .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the compound's efficacy. Variations in the piperidine and pyrimidine rings can significantly influence biological activity. Research has shown that specific substitutions can enhance potency against microbial strains and improve selectivity towards cancer cells while minimizing cytotoxicity against normal cells .
Comparison with Similar Compounds
Target Compound
- Pyrimidine Core : 4-methyl-6-piperidinyl-pyrimidine.
- Linker : Methylene (-CH2-).
- Benzamide Substituent : 3-(6-methylpyridazin-3-yloxy).
- Piperidine contributes to basicity, which may influence membrane permeability and target binding.
Compound from : N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Pyrimidine Core : Identical to the target compound (4-methyl-6-piperidinyl-pyrimidine).
- Linker: Aminoethyl (-NH-CH2-CH2-).
- Benzamide Substituent : 3-(1H-tetrazol-1-yl).
- The tetrazole group, a bioisostere for carboxylic acids, may enhance binding affinity to targets requiring acidic moieties (e.g., angiotensin II receptors). Higher acidity (tetrazole pKa ~4.9) could reduce cellular permeability under physiological conditions.
Compound from : N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Heterocyclic Core : Pyridine substituted with 4-methylpiperazine and 5-trifluoromethyl groups.
- Linker : Direct bond between pyridine and benzamide.
- Benzamide Substituent : N,N-dimethyl.
- N,N-dimethyl substitution on benzamide reduces polarity, favoring hydrophobic interactions in target binding. Piperazine (vs. piperidine) introduces an additional basic nitrogen, altering solubility and pharmacokinetics.
Hypothesized Pharmacological Implications
- Target vs. In contrast, the aminoethyl linker in ’s compound could allow broader target engagement but reduce metabolic stability.
- Target vs. : The pyridazine-oxy group in the target compound offers hydrogen-bonding capability absent in ’s N,N-dimethyl benzamide. ’s trifluoromethyl group likely enhances metabolic stability and membrane penetration.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The pyridazine-oxy group (target) and tetrazole () improve aqueous solubility compared to the hydrophobic trifluoromethyl and N,N-dimethyl groups ().
- Lipophilicity : ’s compound is predicted to have the highest logP due to trifluoromethyl and dimethyl groups, favoring CNS penetration.
- Metabolic Stability : Piperidine (target) and piperazine () moieties may undergo cytochrome P450-mediated metabolism, whereas the tetrazole () is metabolically resistant.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Piperidine functionalization : React 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde with a methylating agent (e.g., methyl iodide) under anhydrous conditions to introduce the methyl group at the pyrimidine ring .
- Benzamide coupling : Use a carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the pyrimidine-methyl intermediate to 3-((6-methylpyridazin-3-yl)oxy)benzoic acid. Solvents like DMF or DCM are preferred for this step .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of:
- 1H/13C NMR : Confirm the presence of piperidinyl protons (δ 1.5–2.5 ppm) and pyridazine aromatic signals (δ 8.0–8.5 ppm). Integration ratios should match expected hydrogen counts .
- IR spectroscopy : Detect carbonyl stretches (C=O, ~1680 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~500) .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., carbodiimide activation) to minimize side reactions .
- Catalyst selection : Use Pd(PPh3)4 for Suzuki-Miyaura couplings involving pyridazine intermediates .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, improving coupling efficiency .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound’s functional groups?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., pyrimidine nitrogen atoms) .
- Molecular dynamics simulations : Model solvation effects in aqueous or lipid environments to predict bioavailability .
- Reaction path analysis : Use quantum chemical software (Gaussian, ORCA) to simulate hydrolysis or oxidation pathways under physiological conditions .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response assays : Perform IC50/EC50 titrations (e.g., 0.1–100 μM) to establish potency thresholds and rule out off-target effects .
- Structural analogs : Compare activity of derivatives lacking the pyridazin-3-yloxy or piperidinyl groups to isolate pharmacophoric contributions .
- Kinetic solubility assays : Use shake-flask methods (pH 7.4 buffer) to correlate solubility with observed in vitro/in vivo discrepancies .
Q. How do researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .
- Analytical monitoring : Track degradation via UPLC-PDA (photodiode array) to detect impurities >0.1% .
- Stabilizers : Test antioxidants (e.g., BHT) or desiccants (silica gel) in lyophilized formulations to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
